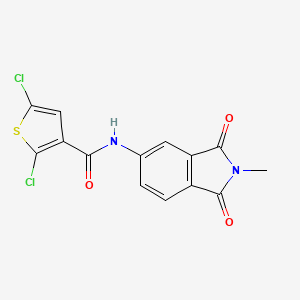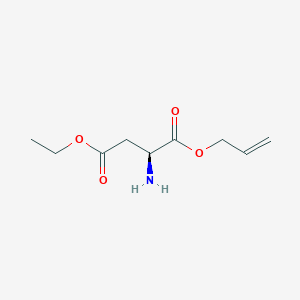
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its unique pharmacological properties. It was first developed in the 1980s in Japan and has since been used in various research studies due to its potential therapeutic effects.
Mécanisme D'action
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate acts on the GABA-A receptor, which is responsible for regulating the inhibitory neurotransmitter GABA in the brain. It enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity. This results in a calming effect on the brain and body, which is why it is used as an anxiolytic and sedative.
Biochemical and Physiological Effects:
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been shown to have a range of biochemical and physiological effects on the body, including reducing anxiety and stress, inducing sleep, and reducing muscle tension. It has also been shown to have anticonvulsant properties, making it useful in the treatment of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, making it a useful tool for investigating the role of the receptor in various physiological and pathological conditions. However, its use is limited by its potential for abuse and dependence, as well as its effects on memory and cognition.
Orientations Futures
There are several potential future directions for research on 4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate, including investigating its effects on other neurotransmitter systems, such as dopamine and serotonin, and exploring its potential as a treatment for other medical conditions, such as pain and addiction. Additionally, further research is needed to fully understand the long-term effects of 4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate use and its potential for abuse and dependence.
Méthodes De Synthèse
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate can be synthesized using a variety of methods, including the reaction of thiophene with hydrazine to form a thienodiazepine intermediate, which is then reacted with ethyl acetoacetate and propenyl bromide to form the final product. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Applications De Recherche Scientifique
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has been extensively studied for its potential therapeutic effects in various medical conditions, including anxiety, depression, insomnia, and seizures. It has been shown to have similar effects to benzodiazepines but with fewer side effects and a lower risk of dependence. 4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate has also been used in animal studies to investigate its effects on memory and learning.
Propriétés
IUPAC Name |
4-O-ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-5-14-9(12)7(10)6-8(11)13-4-2/h3,7H,1,4-6,10H2,2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMRLCSGKINTBB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Ethyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)



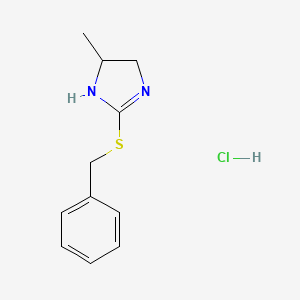
![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)
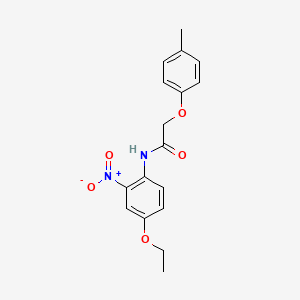

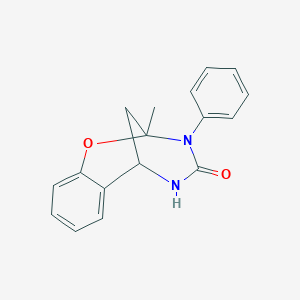

![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)
